molecular formula C3H7NO2 B1681307 Thiostrepton CAS No. 1393-48-2

Thiostrepton

Cat. No. B1681307
CAS RN: 1393-48-2
M. Wt: 1664.9 g/mol
InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Description

Thiostrepton is a natural cyclic oligopeptide antibiotic derived from several strains of streptomycetes, including Streptomyces azureus and Streptomyces laurentii . It targets a wide variety of gram-negative and gram-positive bacteria, especially those causing skin infections .


Synthesis Analysis

The total synthesis of thiostrepton was completed by K.C. Nicolaou, et al. in 2004 . The synthesis of the dihydroquinoline portion of thiostrepton, the siomycins, and the thiopeptins, members of the thiostrepton family of peptide antibiotics, has been achieved featuring the one-pot olefination via the Matsumura-Boekelheide rearrangement .


Molecular Structure Analysis

Thiostrepton is a complex molecule with a molecular formula of C72H85N19O18S5 . Much of its chemical structure has been determined by X-ray crystallographic techniques .


Chemical Reactions Analysis

Thiostrepton has been modified using Rh-catalyzed conjugate arylation, which achieves the site- and stereoselective functionalization of one subterminal dehydroalanine residue (Dha16) present in thiostrepton .


Physical And Chemical Properties Analysis

Thiostrepton is a white to off-white powder with a molecular weight of 1664.89 g/mol . It is insoluble in water but soluble in CHCl3, CH2Cl2, dioxane, pyridine, glacial acetic acid, and DMF .

Scientific Research Applications

Antibiotic Properties and Mechanism

Thiostrepton, a potent thiopeptide antibiotic, is known for its effectiveness against drug-resistant pathogens. Studies have shown that it targets bacterial ribosomes, interfering with protein synthesis. This mechanism of action involves the binding of thiostrepton to the ribosome and inhibiting the GTP hydrolysis reaction, which is crucial for protein synthesis in bacteria (Weisblum & Demohn, 1970), (Pestka, 1970).

Biosynthesis and Structural Analysis

Research on the biosynthesis of thiostrepton has provided insights into its complex structure. For instance, the incorporation of serine into various components of thiostrepton was demonstrated, revealing the amino acid origin of its components (Mocek et al., 1993). Additionally, studies involving molecular mechanics and semi-empirical analyses have helped to understand the structural and electronic properties of this antibiotic (Hang & Honek, 2005).

Modifications and Derivatives

Efforts have been made to improve thiostrepton's pharmaceutical properties. For example, regioselective modifications led to the creation of new thiopeptide antibiotics with better activity against pathogens and improved water solubility (Wang et al., 2015). Moreover, the discovery of a biologically active thiostrepton fragment opened new possibilities for its use against resistant bacterial strains and cancer cell lines (Nicolaou et al., 2005).

Interaction with Transcription Factors

Thiostrepton's interaction with the transcription factor FOXM1, involved in tumorigenesis and cancer progression, has been a significant area of study. Thiostrepton was found to inhibit the binding of FOXM1 to genomic target sites, showcasing its potential in cancer therapy (Hegde et al., 2011).

Chemical Synthesis

The total chemical synthesis of thiostrepton has been achieved, overcoming challenges related to its highly complex and sensitive structure. This synthesis provides a deeper understanding of its structure and potential modifications for improved effectiveness (Borman, 2004), (Nicolaou, 2012).

Safety And Hazards

Thiostrepton should be handled with care to avoid contact with skin, eyes, or clothing. It should not be breathed in or ingested. Personal protective equipment should be used when handling thiostrepton .

Future Directions

Thiostrepton has shown promise in treating osteoporosis in animal models because it can inhibit unusual osteoclast precursor cells . It has also been found to significantly inhibit the growth of Mycobacterium abscessus wild-type strains, subspecies, clinical isolates, and drug-resistant mutants in vitro and in macrophages .

properties

IUPAC Name

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11Z)-37-butan-2-yl-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFFHOGKXHRQEW-BXVAPQLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)/C(=C/C)/NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H85N19O18S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1664.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiactin

CAS RN

1393-48-2
Record name thiostrepton
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Record name thiostrepton
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Record name Thiostrepton
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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